Welcome to the BenchChem Online Store!
molecular formula C10H7BrO3 B8531875 5-Bromo-methyl-benzofuran-3-carboxylic acid

5-Bromo-methyl-benzofuran-3-carboxylic acid

Cat. No. B8531875
M. Wt: 255.06 g/mol
InChI Key: PPDWFGJGNJGPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08883789B2

Procedure details

350 mg (1.30 mmol) 5-bromo-2-methyl-benzofuran-3-carboxylic acid methyl ester was dissolved in 10 mL THF and treated with 5.0 mL 1 M aqueous LiOH solution at 60° C. for 12 h. The reaction mixture was acidified with 1 M aqueous hydrochlorid acid. The precipitate was filtered off, washed with water and dried.
Name
5-bromo-2-methyl-benzofuran-3-carboxylic acid methyl ester
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:9]2[CH:10]=[C:11]([Br:14])[CH:12]=[CH:13][C:8]=2[O:7][C:6]=1[CH3:15])=[O:4].[Li+].[OH-].Cl>C1COCC1>[Br:14][C:11]1[CH:12]=[CH:13][C:8]2[O:7][C:6]([CH3:15])=[C:5]([C:3]([OH:4])=[O:2])[C:9]=2[CH:10]=1 |f:1.2|

Inputs

Step One
Name
5-bromo-2-methyl-benzofuran-3-carboxylic acid methyl ester
Quantity
350 mg
Type
reactant
Smiles
COC(=O)C1=C(OC2=C1C=C(C=C2)Br)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC2=C(C(=C(O2)C)C(=O)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.